4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
Description
This compound belongs to the pyrazolopyrimidine sulfonamide class, characterized by a fused pyrazole-pyrimidine core with a benzenesulfonamide moiety substituted at the 3- and 4-positions. The ethoxy group at the 4-position and the propyl chain at the 3-position of the pyrazolopyrimidine ring are critical for its pharmacological activity, likely as a phosphodiesterase (PDE) inhibitor, analogous to sildenafil derivatives .
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H2,18,24,25)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDHCHRRVRQYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Sildenafil Impurity S is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating blood flow in the penis and the smooth muscle cells of vessel walls and lung tissue.
Mode of Action
Sildenafil Impurity S acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP. This results in smooth muscle relaxation and dilation of blood vessels, which enhances the effect of nitric oxide.
Biochemical Pathways
The inhibition of PDE5 by Sildenafil Impurity S affects the cGMP-dependent pathway . Elevated levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum and blood vessels, promoting increased blood flow. This mechanism plays a crucial role in erectile function and the regulation of vascular tone.
Pharmacokinetics
The pharmacokinetic behavior of sildenafil is of critical importance, particularly in the treatment of special population cohorts.
Result of Action
The molecular and cellular effects of Sildenafil Impurity S’s action primarily involve the relaxation of smooth muscle cells and the dilation of blood vessels . These effects facilitate increased blood flow, particularly in the penis and lungs, which can aid in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sildenafil Impurity S. For instance, the solubility of related compounds can be greatly influenced by pH, which can impact absorption. Additionally, emerging research suggests that environmental pollutants, including pharmaceutical remnants like sildenafil, can accumulate in the ecosystem and potentially impact environmental health.
Biological Activity
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide, identified by its CAS number 139756-22-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O4S |
| Molecular Weight | 410.88 g/mol |
| Purity | 98% |
| Storage Conditions | Inert atmosphere, 2–8°C |
| Hazard Classification | Corrosive |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to pyrazolo[4,3-d]pyrimidines. For instance, derivatives have shown significant efficacy against various viruses including HIV and herpes simplex virus. The compound in focus may exhibit similar properties due to structural similarities with known antiviral agents.
- Mechanism of Action : Pyrazolo[4,3-d]pyrimidines often function by inhibiting viral replication through interference with viral enzymes and proteins essential for the viral life cycle. This mechanism is critical in developing antiviral therapies.
- Case Studies : In a comparative study involving several pyrazolo derivatives, compounds with similar scaffolds demonstrated EC50 values ranging from 0.2 nM to 60 nM against HIV strains, indicating potent antiviral activity .
Anticancer Activity
The compound's sulfonamide moiety suggests potential anticancer properties, as sulfonamides have been implicated in inhibiting tumor cell proliferation.
- Research Findings : A study published in Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cells. Results indicated IC50 values that suggest effective inhibition of cell growth at relatively low concentrations .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, particularly against gram-positive bacteria.
- In Vitro Efficacy : Preliminary tests on related pyrazolo compounds indicated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) that could be beneficial in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents Influence : Variations in substituents on the pyrazolo and benzenesulfonamide rings can significantly alter biological activity.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility |
| Methyl group | Modulates receptor binding |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H22N4O4S
- Molecular Weight : 410.88 g/mol
- CAS Number : 139756-22-2
The presence of the pyrazolo[4,3-d]pyrimidine moiety contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[4,3-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation. The sulfonamide group enhances solubility and bioavailability, which are critical for effective drug formulation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine effectively inhibited tumor growth in xenograft models .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity of Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | COX inhibition |
| Compound B | 20 | NF-kB pathway |
| 4-Ethoxy... | TBD | TBD |
Antimicrobial Properties
Emerging research suggests that compounds containing benzenesulfonamide exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study : A recent investigation highlighted the effectiveness of sulfonamide derivatives against Staphylococcus aureus, indicating a promising avenue for further exploration in antibiotic development .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazolo[4,3-d]pyrimidine derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Neuroprotective Activity
| Compound Name | Model Used | Result |
|---|---|---|
| Compound C | SH-SY5Y cells | Reduced apoptosis |
| 4-Ethoxy... | Primary neurons | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings
Sulfonamide vs. Sulfonic Acid : The sulfonamide group in the target compound likely improves target binding compared to the sulfonic acid derivative, which exhibits higher toxicity (e.g., corrosive, flammable hazards) .
Ethoxy vs. Propoxy Substitution : Propoxy analogs (e.g., 4-propoxybenzenesulfonamide) show increased molecular weight and lipophilicity, which may enhance tissue penetration but reduce solubility .
Ester Derivatives: The isopropyl ester derivative of sildenafil () acts as a prodrug but poses genotoxic risks during synthesis, highlighting the importance of the sulfonamide group in the parent compound for stability .
Deuterated Analogs : Compounds like Desmethylsildenafil-d8 () are used in metabolic studies, underscoring the role of isotopic labeling in tracking pharmacokinetics without altering pharmacological activity .
Q & A
Q. How can the molecular structure of this compound be experimentally confirmed?
To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions and heterocyclic core integrity. Cross-reference with predicted chemical shifts from computational models (e.g., density functional theory).
- Mass Spectrometry (MS): Validate the molecular weight (410.8752 g/mol) using high-resolution MS (HRMS) to match the molecular formula .
- X-ray Crystallography: Resolve the crystal structure to confirm spatial arrangement, particularly for the pyrazolo-pyrimidinone and benzenesulfonamide moieties.
Q. What are critical considerations for designing a synthesis route?
Prioritize regioselectivity and functional group compatibility:
- Stepwise Assembly: Construct the pyrazolo[4,3-d]pyrimidin-7-one core first, followed by sulfonamide coupling. Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .
- Catalytic Optimization: Employ palladium catalysts for cross-coupling reactions involving the ethoxybenzene ring. Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy.
- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. What storage conditions ensure compound stability?
Based on physicochemical properties:
- Temperature: Store at -20°C in amber vials to prevent thermal degradation (boiling point: 621.4°C) .
- Moisture Control: Use desiccants to avoid hydrolysis of the sulfonamide group.
- Solubility: Prepare stock solutions in anhydrous DMSO or ethanol to minimize solvent interactions.
Advanced Questions
Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?
Address discrepancies through systematic validation:
- Cross-Validation: Compare experimental data (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., COSMO-RS solvation models) .
- Batch Analysis: Test multiple synthesis batches to identify impurities affecting measurements. Use LC-MS to detect trace degradants .
- Literature Review: Prioritize peer-reviewed sources (e.g., AOAC standards) over vendor-provided data to minimize bias .
Q. What methodologies detect metabolic byproducts or degradation pathways?
Leverage advanced analytical workflows:
- LC-MS/MS: Use reversed-phase C18 columns with electrospray ionization (ESI) to separate metabolites. Target ions matching known derivatives (e.g., desmethylsildenafil-d8) .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., ) as internal standards for quantitative tracking .
- In Vitro Models: Incubate the compound with liver microsomes to simulate Phase I/II metabolism. Monitor sulfonation or hydroxylation products .
Q. How can computational tools optimize synthesis conditions?
Integrate quantum chemistry and machine learning:
- Reaction Path Search: Use software (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways for pyrimidinone ring formation .
- Solvent Screening: Apply COSMO-SAC models to predict solvent effects on reaction yields. Prioritize solvents with high solubility parameters (e.g., DMF) .
- DOE (Design of Experiments): Combine computational predictions with factorial design to reduce trial-and-error experimentation. For example, optimize temperature (80–120°C) and catalyst loading (1–5 mol%) iteratively .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
Follow AOAC SMPR guidelines for method performance:
- Linearity: Establish a calibration curve (0.1–100 µg/mL) with using UV detection at 254 nm .
- Precision/Accuracy: Conduct spike-recovery tests in biological fluids (e.g., plasma). Accept recoveries of 90–110% with RSD < 5% .
- Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥ 3). For trace analysis, use tandem MS with LODs < 1 ng/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
